2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride
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Overview
Description
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various coupled products, depending on the specific reaction conditions.
Scientific Research Applications
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Agrochemicals: Its trifluoromethyl group enhances its stability and bioactivity, making it useful in the development of herbicides and insecticides.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or modulating receptor activity. The trifluoromethyl group can enhance binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonamide
- 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonate
Uniqueness
The presence of the sulfonyl chloride group in 2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-furansulfonyl chloride makes it particularly reactive and versatile for further chemical modifications. This distinguishes it from similar compounds that may lack this functional group .
Properties
IUPAC Name |
2-methyl-5-[5-(trifluoromethyl)-1H-pyrazol-3-yl]furan-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3S/c1-4-7(19(10,16)17)3-6(18-4)5-2-8(15-14-5)9(11,12)13/h2-3H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYGOQGWMJHOQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=NNC(=C2)C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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